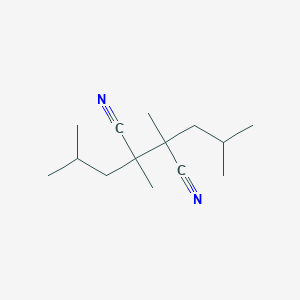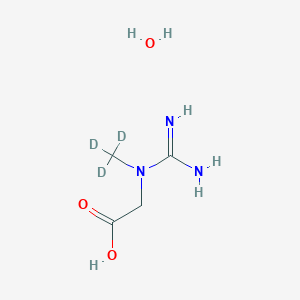
クレアチン-(メチル-d3)一水和物
概要
説明
Creatine-(methyl-d3) monohydrate is an organic compound that is widely used in laboratory experiments and scientific research. It is a form of creatine, which is a naturally occurring nitrogenous organic acid found in the human body and in certain foods. Creatine is used to supply energy to cells, particularly muscle cells, and is most commonly used for athletic performance enhancement, as well as for medical treatments. Creatine-(methyl-d3) monohydrate is a modified form of creatine, and is used in scientific research for a variety of purposes.
科学的研究の応用
クレアチン-(メチル-d3)一水和物の科学研究における用途を網羅的に分析し、特にユニークな用途に焦点を当てます。
神経科学と認知機能
クレアチン-(メチル-d3)一水和物は、脳機能と認知機能をサポートするために、神経科学研究で使用されます。 神経疾患の調査や認知機能の向上に役立つ貴重なツールです .
心臓血管の健康
研究によると、クレアチンサプリメントは血中脂質レベルの管理、肝臓における脂肪蓄積の抑制、ホモシステインレベルの低下に役立ち、心臓病のリスクを軽減する可能性があります .
抗酸化特性
クレアチンは抗酸化物質として機能することが報告されており、さまざまな健康上の利点がある可能性があります .
血糖コントロール
クレアチンサプリメントは血糖コントロールを強化し、血糖値の管理に役立ちます .
がんの進行
いくつかの研究は、クレアチンサプリメントが特定の種類のがんの進行を抑制する可能性を示唆しています .
筋骨格系の健康
クレアチンは、筋力と筋肉量の増加、骨量の減少の抑制、変形性関節症や線維筋痛症の患者の機能能力の向上に役立つことが知られています .
加齢に伴う認知機能
クレアチンサプリメントは、特に高齢者において、認知機能を向上させることが示されています .
精神的健康
作用機序
Target of Action
Creatine-(methyl-d3) monohydrate primarily targets Creatine Kinase enzymes, which include the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain .
Mode of Action
Creatine-(methyl-d3) monohydrate interacts with its targets by binding to phosphate, forming phosphocreatine (PCr) . This reaction is catalyzed by Creatine Kinase . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Creatine-(methyl-d3) monohydrate is the creatine-phosphocreatine pathway . This pathway plays a vital role in energy metabolism, particularly in tissues with high energy demands. The conversion of creatine to phosphocreatine and the subsequent regeneration of ATP from ADP are key steps in this pathway .
Pharmacokinetics
It is also known that insulin and insulin-stimulating foods can enhance muscle uptake of creatine .
Result of Action
The action of Creatine-(methyl-d3) monohydrate results in the generation of ATP, providing energy for various cellular processes . This can enhance muscle function and exercise performance. Additionally, creatine may have neuroprotective and cardioprotective actions .
Action Environment
The action of Creatine-(methyl-d3) monohydrate can be influenced by various environmental factors. For instance, high carbohydrate meals may slow the absorption of creatine from the intestine
生化学分析
Biochemical Properties
Creatine-(methyl-d3) monohydrate plays a crucial role in biochemical reactions involving energy transfer. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with creatine kinase, an enzyme that catalyzes the conversion of creatine to phosphocreatine, a high-energy storage molecule. This reaction is essential for maintaining ATP levels in cells during periods of high energy demand . Additionally, creatine-(methyl-d3) monohydrate interacts with transport proteins such as the creatine transporter (CRT), which facilitates its uptake into cells .
Cellular Effects
Creatine-(methyl-d3) monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In muscle cells, it enhances energy availability by increasing phosphocreatine levels, which in turn supports ATP regeneration during intense physical activity . In neuronal cells, creatine-(methyl-d3) monohydrate has been shown to improve cognitive function by supporting brain bioenergetics and reducing oxidative stress . These effects are mediated through its role in maintaining cellular energy homeostasis and modulating signaling pathways involved in cell survival and function .
Molecular Mechanism
At the molecular level, creatine-(methyl-d3) monohydrate exerts its effects through several mechanisms. It binds to creatine kinase, facilitating the formation of phosphocreatine from ATP and creatine . This reaction is critical for buffering cellular ATP levels, especially in tissues with high energy demands such as muscles and the brain. Additionally, creatine-(methyl-d3) monohydrate influences gene expression by modulating the activity of transcription factors and signaling molecules involved in energy metabolism and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of creatine-(methyl-d3) monohydrate can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to creatine-(methyl-d3) monohydrate has been associated with sustained improvements in muscle mass and cognitive function, particularly in aging populations . These effects are likely due to the compound’s ability to maintain cellular energy homeostasis and reduce oxidative damage over extended periods .
Dosage Effects in Animal Models
The effects of creatine-(methyl-d3) monohydrate in animal models are dose-dependent. At lower doses, it has been shown to enhance muscle strength and endurance without adverse effects . At higher doses, there may be potential toxic effects, including renal stress and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
Creatine-(methyl-d3) monohydrate is involved in several metabolic pathways, primarily those related to energy metabolism. It is synthesized endogenously through a two-step process involving the enzymes glycine amidinotransferase (GATM) and guanidinoacetate N-methyltransferase (GAMT) . Once synthesized, creatine-(methyl-d3) monohydrate is transported into cells via the creatine transporter (CRT) and converted to phosphocreatine by creatine kinase . This phosphocreatine serves as a readily available energy reservoir that can be rapidly mobilized to regenerate ATP during periods of high energy demand .
Transport and Distribution
Within cells, creatine-(methyl-d3) monohydrate is transported and distributed by the creatine transporter (CRT), which facilitates its uptake into tissues such as muscle and brain . Once inside the cells, it is distributed to various subcellular compartments, including the cytosol and mitochondria, where it participates in energy metabolism . The distribution of creatine-(methyl-d3) monohydrate is influenced by factors such as tissue type, metabolic activity, and the presence of specific transporters and binding proteins .
Subcellular Localization
Creatine-(methyl-d3) monohydrate is localized in several subcellular compartments, including the cytosol, mitochondria, and sarcoplasmic reticulum . Its activity and function are influenced by its localization, with mitochondrial creatine playing a critical role in maintaining ATP levels during oxidative phosphorylation . Additionally, creatine-(methyl-d3) monohydrate may undergo post-translational modifications that affect its targeting to specific cellular compartments and its interactions with other biomolecules .
特性
IUPAC Name |
2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYXFHCRXAUIL-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584150 | |
| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284664-86-4 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-(methyl-d3)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284664-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284664-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


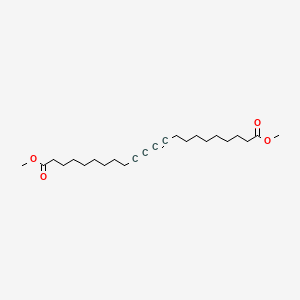
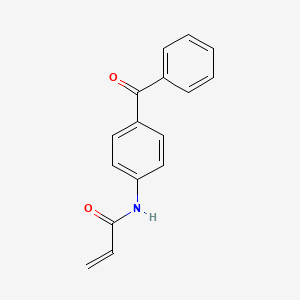
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)

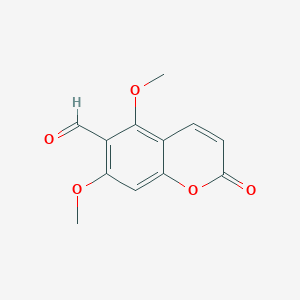
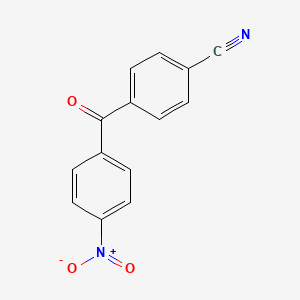
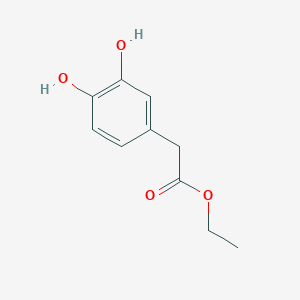
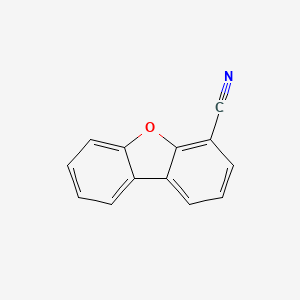

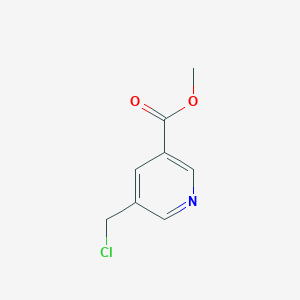
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)

